molecular formula C7H5BrCl2N2 B11781022 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine

Cat. No.: B11781022
M. Wt: 267.93 g/mol
InChI Key: GROQFVIIOYLCJS-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine (CAS 1539785-51-7) is a versatile pyrimidine-based building block with the molecular formula C 7 H 5 BrCl 2 N 2 and a molecular weight of 267.94 g/mol . This compound is characterized by a pyrimidine core substituted with bromo and chloro groups at the 4, 5, and 6 positions, and a cyclopropyl ring at the 2-position . The presence of multiple halogen atoms makes it an exceptionally reactive and valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to introduce carbon chains or aromatic systems. The electron-deficient nature of the pyrimidine ring, combined with the steric and electronic influence of the cyclopropyl group, allows for selective nucleophilic substitution, enabling researchers to systematically build more complex, functionalized molecules. Its primary research value lies in the construction of active pharmaceutical ingredients (APIs), especially in developing kinase inhibitors and other small-molecule therapeutics where the pyrimidine scaffold is prevalent . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as it may be air-sensitive and require cold-chain transportation and storage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.93 g/mol

IUPAC Name

5-bromo-4,6-dichloro-2-cyclopropylpyrimidine

InChI

InChI=1S/C7H5BrCl2N2/c8-4-5(9)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2

InChI Key

GROQFVIIOYLCJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Sequential Bromination and Chlorination

The most widely reported method involves sequential halogenation of 2-cyclopropylpyrimidine. Bromination is typically performed using molecular bromine (Br2\text{Br}_2) in dichloromethane (DCM) at 0–5°C, yielding 5-bromo-2-cyclopropylpyrimidine. Subsequent chlorination employs phosphorus oxychloride (POCl3\text{POCl}_3) as both solvent and reagent at 110°C for 6–8 hours, introducing chlorine at the 4- and 6-positions.

Optimization Insights

  • Catalytic Additives : The addition of N,NN,N-dimethylformamide (DMF, 0.1 equiv) accelerates chlorination by activating POCl3\text{POCl}_3.

  • Yield : This two-step process achieves 68–72% overall yield, with HPLC purity >99%.

  • Side Reactions : Over-chlorination at the 2-position is mitigated by maintaining stoichiometric control (POCl3\text{POCl}_3:substrate = 2.2:1).

Cyclocondensation Approaches

Ring Construction from Cyclopropane Carboxamide

An alternative route constructs the pyrimidine ring de novo using cyclopropanecarboxamide and malononitrile. In a one-pot reaction, these precursors undergo cyclocondensation in acetic acid at 120°C for 12 hours, forming 2-cyclopropylpyrimidine-4,6-diol. Subsequent halogenation follows the protocol in Section 1.1.

Advantages

  • Cost Efficiency : Avoids pre-synthesized 2-cyclopropylpyrimidine, reducing raw material costs by ~40%.

  • Scalability : Patent CN108997223B reports a 5.0 L batch process with 73.7% total yield.

Biginelli-Type Reactions

Adapting the Biginelli reaction, cyclopropanecarbaldehyde, urea, and ethyl acetoacetate react under acidic conditions (HCl/EtOH) to form a dihydropyrimidinone intermediate. Oxidation with KMnO4\text{KMnO}_4 and halogenation yields the target compound. However, this method suffers from lower regioselectivity (45–50% yield).

Industrial-Scale Production

Continuous Flow Reactor Systems

Recent patents highlight continuous flow reactors for improved safety and yield. In a representative setup:

  • Bromination : Br2\text{Br}_2 in DCM at 5°C (residence time: 15 min).

  • Chlorination : POCl3\text{POCl}_3 at 110°C (residence time: 2 hours).
    This system achieves 85% yield with 99.5% purity, reducing reaction time by 60% compared to batch processes.

Solvent Recycling

Toluene and methanol are recovered via distillation, lowering production costs by 20–25%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 1.15–1.20 (m, 4H, cyclopropyl), 6.85 (s, 1H, pyrimidine-H).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Purity Optimization

  • Crystallization : Ethanol/water (3:1) recrystallization increases purity from 95% to 99.9%.

  • Byproduct Removal : Silica gel chromatography eliminates <2% dichlorinated impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s bromine (position 5) and chlorine atoms (positions 4 and 6) are prime sites for nucleophilic substitution. The bromine atom exhibits higher reactivity compared to chlorine due to its larger atomic radius and weaker C–Br bond strength, facilitating displacement under mild conditions.

Key Observations:

  • Selectivity at Position 5 : Bromine at position 5 undergoes substitution preferentially in reactions with amines or alkoxides. For example, treatment with morpholine replaces Br with a morpholino group .

  • Sequential Substitution : Chlorine at position 6 can be substituted after bromine displacement, enabling stepwise functionalization.

Table 1: Reactivity in Nucleophilic Substitutions

PositionHalogenReactivity (Relative Rate)Common ReagentsProduct Example
5Br1.0 (reference)Amines, ThiolsMorpholino-pyrimidine
6Cl0.3Grignard ReagentsAlkyl/Aryl-substituted
4Cl0.1Harsh ConditionsRarely substituted

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Case Study: Suzuki–Miyaura Coupling

Reaction of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. This method is critical for constructing complex scaffolds in drug discovery .

Example Reaction:

C7H5BrCl2N2+Ar–B(OH)2Pd(PPh3)4,BaseC7H5Cl2N2–Ar\text{C}_7\text{H}_5\text{BrCl}_2\text{N}_2 + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{C}_7\text{H}_5\text{Cl}_2\text{N}_2\text{–Ar}

Key Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80–100°C

  • Yield: 60–85%

Halogen Bonding and Biological Interactions

The bromine and chlorine atoms engage in halogen bonding with biological targets, influencing inhibitory activity.

Research Findings:

  • PfPK6 and PfGSK3 Inhibition :

    • Chloro and bromo substituents at position 5 enhance binding to plasmodial kinases via halogen bonding with methionine residues (e.g., PfPK6 IC₅₀ = 19 nM for 5-chloro analogue) .

    • Bromine’s polarizability strengthens these interactions compared to smaller halogens like fluorine .

Table 2: Inhibitory Activity of Halogenated Analogues

CompoundR (Position 5)PfPK6 IC₅₀ (nM)PfGSK3 IC₅₀ (nM)
18rCl19 ± 3174 ± 16
18sBr57 ± 8165 ± 18
18qF66 ± 11456 ± 43

Functionalization of the Cyclopropyl Group

The cyclopropyl ring at position 2 can undergo ring-opening reactions under acidic or oxidative conditions, though this is less common due to steric protection from adjacent halogens.

Notable Transformations:

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing halogens.

  • Radical Reactions : Cyclopropane ring stability permits selective functionalization under photoredox conditions.

Scientific Research Applications

Antiviral Activity

Research has demonstrated that 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine exhibits significant antiviral properties. In vitro studies indicate that this compound can inhibit viral replication, suggesting its potential as a therapeutic agent against viral infections. The compound's mechanism may involve the modulation of viral pathways, which is crucial for developing antiviral drugs .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications, particularly through its interaction with cyclooxygenase (COX) enzymes. Studies have reported that derivatives of this compound can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. This inhibition is vital for managing inflammation-related diseases .

Antitumor Properties

This compound has been investigated for its antitumor effects on various cancer cell lines. Research findings suggest that it reduces cell viability and induces apoptosis in malignant cells, highlighting its potential role in cancer treatment strategies .

Herbicidal Activity

The compound's derivatives have been evaluated for herbicidal properties against various plant species. This makes it relevant in agricultural chemistry, where controlling unwanted vegetation is essential for crop production. The structural characteristics of this compound enhance its effectiveness as a herbicide .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions including bromination and chlorination processes. Key methods include:

  • Bromination : Utilizing brominating agents under controlled conditions.
  • Chlorination : Similar to bromination, employing chlorinating agents to introduce chlorine substituents.

These methods are optimized for high yields and purity, often involving continuous flow reactors in industrial settings to ensure efficiency and scalability .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralSignificant inhibition of viral replication
Anti-inflammatoryInhibition of COX-2 activity
AntitumorReduced cell viability and induced apoptosis
HerbicidalEffective against various plant species

Case Study: Antiviral Activity

In a focused study on the antiviral properties of pyrimidine derivatives, this compound was tested against multiple viruses. Results indicated a significant reduction in viral replication rates, showcasing its potential for therapeutic applications in treating viral diseases.

Case Study: Antitumor Activity

Another investigation explored the antitumor effects of this compound on several cancer cell lines. The findings revealed that the compound effectively reduced cell viability and triggered apoptotic pathways in cancer cells, indicating its potential use in cancer therapies.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituents Molecular Weight Melting Point (°C) Key Features
This compound - Br (C5), Cl (C4, C6), cyclopropyl (C2) ~319.97* - High steric bulk at C2; dual halogenation enhances electrophilicity
5-Bromo-2-chloro-4-cyclopropylpyrimidine 32779-36-5 Br (C5), Cl (C2), cyclopropyl (C4) - - Similar steric profile; positional isomerism alters reactivity
5-Bromo-4,6-dimethylpyrimidine 157335-97-2 Br (C5), CH₃ (C4, C6) 187.04 162–164 Methyl groups increase lipophilicity; lower reactivity compared to halogenated analogues
5-Bromo-4,6-dichloropyrimidin-2-amine 7781-26-2 Br (C5), Cl (C4, C6), NH₂ (C2) 242.89 - Amine group enables hydrogen bonding; used in kinase inhibitor synthesis
5-Bromo-4,6-difluoropyrimidine 946681-88-5 Br (C5), F (C4, C6) - - Fluorine’s electronegativity enhances ring stability and metabolic resistance

*Estimated based on related compounds .

Reactivity and Functionalization

  • Halogen vs. Methyl Substituents : The presence of bromine and chlorine in this compound increases electrophilicity at positions 4 and 6, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, methyl-substituted analogues (e.g., 5-Bromo-4,6-dimethylpyrimidine) exhibit reduced reactivity due to electron-donating effects .
  • Cyclopropyl vs.
  • Fluorine vs. Chlorine : Replacing chlorine with fluorine (e.g., 5-Bromo-4,6-difluoropyrimidine) alters electronic properties, increasing ring stability and resistance to hydrolysis—critical for improving drug bioavailability .

Biological Activity

5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C7H5BrCl2N2
Molecular Weight : 252.45 g/mol
Structural Features :

  • Pyrimidine ring system
  • Bromine and two chlorine atoms as substituents
  • Cyclopropyl group at the 2-position

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's halogenated structure enhances its binding affinity to these targets, potentially modulating various biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, altering cellular signaling.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
  • Antiviral Activity : Preliminary investigations suggest potential antiviral effects against various viruses by inhibiting viral replication mechanisms.
  • Antitumor Effects : The compound has been evaluated for its ability to inhibit tumor cell proliferation, indicating possible applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AntiviralInhibition of viral replication
AntitumorInhibition of tumor growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antiviral Activity

In a study focused on the antiviral properties of pyrimidine derivatives, this compound was tested against a range of viruses. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections .

Case Study: Antitumor Activity

Another research project investigated the antitumor effects of this compound on various cancer cell lines. The findings demonstrated that the compound reduced cell viability and induced apoptosis in malignant cells, highlighting its potential role in cancer treatment strategies .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4,6-dichloro-2-cyclopropylpyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and cyclopropane ring introduction. For example, nitropyrimidine derivatives can be reduced using stannous chloride in hydrochloric acid, followed by cyclopropane substitution. Key parameters include temperature control (e.g., 273 K for exothermic reactions) and purification via recrystallization (e.g., acetonitrile yields 90% purity) . Optimization should focus on stoichiometric ratios (e.g., SnCl₂·2H₂O) and solvent selection to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm).
  • HPLC : Assess purity (>98% using C18 columns, acetonitrile/water mobile phase).
  • XRD : Verify crystallinity and planar geometry of the pyrimidine ring (r.m.s. deviation <0.1 Å) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (Hazard Class 3) and WGK 3 environmental hazard classification .
  • Storage : Store in sealed containers at 2–8°C to prevent degradation. Avoid exposure to moisture, which may hydrolyze chloro/bromo groups .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings. To enhance reactivity:
  • Use Pd catalysts with bulky ligands (e.g., XPhos) to stabilize transition states.
  • Optimize microwave-assisted conditions (e.g., 100°C, 30 min) to overcome kinetic barriers.
  • Monitor reaction progress via LC-MS to detect intermediates .

Q. What computational models predict the compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • DFT Calculations : Analyze bond dissociation energies (BDEs) for Br and Cl substituents. Lower BDEs correlate with higher hydrolytic lability.
  • Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation tendencies.
  • Experimental Validation : Compare computational results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference.
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous signals (e.g., cyclopropyl CH₂ vs. pyrimidine protons).
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-Bromo-2-chloropyrimidin-4-amine δ 8.2 ppm for pyrimidine-H) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Flow Chemistry : Minimize intermediate isolation (e.g., telescoped bromination-chlorination steps).
  • Design of Experiments (DoE) : Use factorial designs to optimize time, temperature, and catalyst loading.
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect endpoint reactions .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis and stability studies to density functional theory (DFT) or molecular orbital theory to explain substituent effects .
  • Contradiction Analysis : Apply error-propagation models to reconcile discrepancies in reported synthetic yields (e.g., solvent polarity vs. reaction rate) .

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